2-(T-Butylcarbamoyl)-4-methylphenylboronic acid
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Overview
Description
2-(T-Butylcarbamoyl)-4-methylphenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a t-butylcarbamoyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(T-Butylcarbamoyl)-4-methylphenylboronic acid typically involves the following steps:
Formation of the Phenylboronic Acid: The phenylboronic acid core can be synthesized via the reaction of phenyl magnesium bromide with trimethyl borate, followed by hydrolysis.
Introduction of the T-Butylcarbamoyl Group: The t-butylcarbamoyl group can be introduced through the reaction of the phenylboronic acid with t-butyl isocyanate under mild conditions.
Methylation: The methyl group is introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(T-Butylcarbamoyl)-4-methylphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to a boronate ester or boronic anhydride using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced to the corresponding borane using reducing agents such as sodium borohydride.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with halides to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, base (e.g., potassium carbonate), and aryl halides.
Major Products:
Oxidation: Boronate esters, boronic anhydrides.
Reduction: Boranes.
Substitution: Biaryl compounds.
Scientific Research Applications
2-(T-Butylcarbamoyl)-4-methylphenylboronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a probe for studying enzyme activity.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 2-(T-Butylcarbamoyl)-4-methylphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The boronic acid group interacts with the active sites of enzymes, leading to inhibition of their activity. Additionally, the compound can participate in cross-coupling reactions, forming stable carbon-carbon bonds.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the t-butylcarbamoyl and methyl groups, making it less sterically hindered and more reactive.
4-Methylphenylboronic Acid: Similar structure but without the t-butylcarbamoyl group, leading to different reactivity and applications.
2-(T-Butylcarbamoyl)phenylboronic Acid: Similar but lacks the methyl group, affecting its steric properties and reactivity.
Uniqueness: 2-(T-Butylcarbamoyl)-4-methylphenylboronic acid is unique due to the presence of both the t-butylcarbamoyl and methyl groups, which confer specific steric and electronic properties. These modifications enhance its stability and selectivity in various chemical reactions, making it a valuable compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
[2-(tert-butylcarbamoyl)-4-methylphenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3/c1-8-5-6-10(13(16)17)9(7-8)11(15)14-12(2,3)4/h5-7,16-17H,1-4H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEYETCZZMBIQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C)C(=O)NC(C)(C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681632 |
Source
|
Record name | [2-(tert-Butylcarbamoyl)-4-methylphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256345-94-4 |
Source
|
Record name | Boronic acid, B-[2-[[(1,1-dimethylethyl)amino]carbonyl]-4-methylphenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-(tert-Butylcarbamoyl)-4-methylphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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